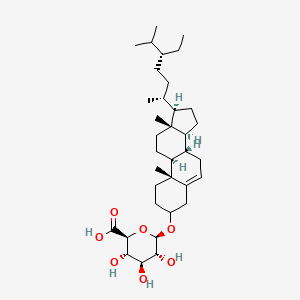

5(6)-Carboxyfluorescein Diisobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s chemical formula, its structure, and its physical appearance .

Molecular Structure Analysis

This involves examining the arrangement of atoms in the molecule and the chemical bonds that hold these atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Preparative Method for Isomer Separation : Rossi and Kao (1997) developed an efficient method to separate 5- and 6-carboxyfluorescein, crucial for applications requiring isomer purity (Rossi & Kao, 1997).

Spectral Properties on Oligonucleotides : Kvach et al. (2007) demonstrated the synthesis of stable phosphoramidites of 5- and 6-carboxyfluorescein for oligonucleotide synthesis, highlighting the dye's importance in genetic research (Kvach et al., 2007).

Peroxidase-Like Catalytic Activity : Hu et al. (2017) discovered that 5-Carboxyfluorescein exhibits intrinsic peroxidase-like catalytic activity, useful for the biomimetic synthesis of nanostructured polymers (Hu et al., 2017).

Probing Liposome-Cell Interactions : Ralston et al. (1981) used 5(6)-carboxyfluorescein to study interactions between liposomes and cells, signifying its role in cellular and vesicle studies (Ralston et al., 1981).

Fluorescence Detection in Capillary Electrophoresis : Lau et al. (1998) explored the use of 5-carboxyfluorescein succinimidyl ester in detecting nanomolar concentrations of amino acids, emphasizing its analytical application (Lau et al., 1998).

Tracing Phloem Sap Translocation in Plants : Grignon et al. (1989) used 6(5)carboxyfluorescein as a tracer for studying phloem sap translocation in plants, providing insights into plant physiology and transport mechanisms (Grignon, Touraine, & Durand, 1989).

Fluorescence Quenching Mechanism in Liposomes : Chen and Knutson (1988) investigated the fluorescence quenching mechanism of carboxyfluorescein in liposomes, contributing to our understanding of dye-lipid interactions (Chen & Knutson, 1988).

Intracellular pH Measurement : Xia et al. (2019) tuned the pKa of 5-carboxylfluorescein with arginine-rich peptides for improved intracellular pH imaging, demonstrating its utility in biological research (Xia et al., 2019).

Counting Living Cells Using Fluorescent Enzyme Substrates : Sugata et al. (1991) used 5(and 6)-carboxyfluorescein diacetate for rapid counting of living cells, illustrating its application in microbiology and biotechnology (Sugata, Ohnishi, & Matsumoto, 1991).

Water Transport in Yeast Cells : Soveral et al. (2007) assessed water transport in yeast cells using 5- and-6-carboxyfluorescein, providing insights into cellular transport processes (Soveral, Madeira, Loureiro-Dias, & Moura, 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

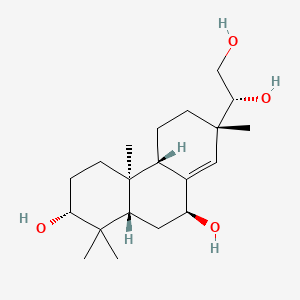

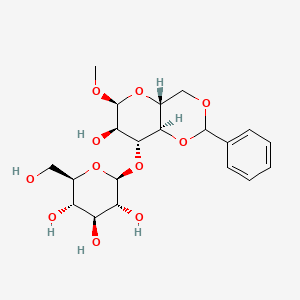

acetic acid;[6'-(2-methylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O7.C2H4O2/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSBURABNGJYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=CC=CC=C5C(=O)O3.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661855 |

Source

|

| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-44-8 |

Source

|

| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)